

Spectroscopic and Synthetic Profile of (Z)-NMac1: A Technical Overview

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This guide provides an in-depth look at the spectroscopic and synthetic data for **(Z)-NMac1**, a small molecule of interest in metastasis research. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for **(Z)-NMac1**.

¹H NMR Spectroscopic Data for (Z)-NMac1



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.88 – 6.75	m	4H	Aromatic protons	
6.67	d	8.4	1H	Aromatic proton
6.57	d	1.6	1H	Aromatic proton
6.34	d	12.0	1H	Olefinic proton
5.67 – 5.63	m	2H	Olefinic protons	
5.58	dd	12.0, 10.0	1H	Olefinic proton
3.89	S	3H	OCH₃	
3.87	S	3H	OCH₃	.
3.86	S	3H	OCH₃	.
3.81	S	3H	OCH₃	.
3.25 – 3.19	m	1H	Cyclohexene proton	-
2.71 – 2.65	m	1H	Cyclohexene proton	-
2.22 – 2.15	m	2H	Cyclohexene protons	-
2.12 – 2.05	m	2H	Cyclohexene protons	

¹³C NMR Spectroscopic Data for (Z)-NMac1



Chemical Shift (δ) ppm	Assignment	
149.0	Aromatic C-O	
148.9	Aromatic C-O	
148.1	Aromatic C-O	
147.6	Aromatic C-O	
137.2	Aromatic C	
131.0	Olefinic C	
130.6	Olefinic C	
129.8	Aromatic C	
128.8	Olefinic C	
127.3	Olefinic C	
120.3	Aromatic C-H	
119.5	Aromatic C-H	
112.0	Aromatic C-H	
111.1	Aromatic C-H	
110.9	Aromatic C-H	
108.7	Aromatic C-H	
55.9	OCH₃	
55.8	OCH₃	
43.1	Cyclohexene C-H	
41.8	Cyclohexene C-H	
30.1	Cyclohexene CH ₂	
29.7	Cyclohexene CH ₂	





High-Resolution Mass Spectrometry (HRMS) Data for

(Z)-NMac1

lon	Technique	Calculated m/z	Found m/z
[M] ⁺	FAB	380.1988	380.1985

Experimental Protocols

The following sections detail the methodologies used for the synthesis and spectroscopic analysis of **(Z)-NMac1**.

Synthesis of (Z)-NMac1

The synthesis of **(Z)-NMac1** was achieved through a two-step process starting from aldehyde 7, proceeding through a vinyl iodide intermediate 14.[1] The final product, **(Z)-NMac1** (4), was obtained in a 90% yield from the vinyl iodide intermediate.[1]

Step 1: Synthesis of Vinyl Iodide (14) To a solution of aldehyde 7 in dichloromethane (CH₂Cl₂), iodine (I₂), triphenylphosphine (PPh₃), and imidazole were added. The reaction mixture was stirred at room temperature for 2 hours.

Step 2: Synthesis of **(Z)-NMac1** (4) The vinyl iodide 14 was reacted with 3,4-dimethoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃). The reaction was carried out in a solvent mixture of toluene, ethanol (EtOH), and water at 80 °C for 2 hours.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were recorded on a JEOL JMS-700 mass spectrometer using Fast Atom Bombardment (FAB) as the ionization technique.



Synthetic Pathway of (Z)-NMac1



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Caption: Synthetic route to (Z)-NMac1.

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References

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